

Unveiling the Profile of PCB Congener 29: A Technical Guide

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Compound of Interest

Compound Name: *2,4',5-Trichlorobiphenyl*

Cat. No.: *B150608*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical, chemical, and toxicological properties of Polychlorinated Biphenyl (PCB) congener 29. Also identified by its IUPAC name 2,4,4'-Trichlorobiphenyl, this compound is a member of the non-dioxin-like PCB group, which is of significant interest in environmental science and toxicology due to its persistence and potential health effects. This document summarizes key quantitative data, outlines relevant experimental methodologies, and visualizes known biological interactions to serve as a critical resource for the scientific community.

Core Physical and Chemical Properties

PCB congener 29 is a solid, crystalline substance at room temperature. Its molecular structure and fundamental properties are summarized below.

Property	Value	Source(s)
IUPAC Name	2,4,4'-Trichlorobiphenyl	[1]
Synonyms	PCB 28, 2,4,4'-Trichloro-1,1'-biphenyl	[1][2]
CAS Number	7012-37-5	[1][2]
Molecular Formula	C ₁₂ H ₇ Cl ₃	[1][2]
Molecular Weight	257.54 g/mol	[2][3]
Melting Point	206-207 °C (Note: Conflicting data exists)	[2][4]
Boiling Point	334.36 °C (rough estimate)	[2][4]
Vapor Pressure	0.017 - 0.033 Pa at 25 °C (estimated)	[5]
Water Solubility	116 µg/L at 25 °C	[2]
Log Octanol-Water Partition Coefficient (Log K _{ow})	5.6	[3]

Experimental Protocols for Property Determination

Standardized methods are employed to determine the physicochemical properties of PCB congeners. While specific experimental details for PCB 29 are not always individually published, the following outlines the general, widely accepted protocols.

Melting Point Determination

The melting point of a solid crystalline substance like PCB 29 is a key indicator of purity and is determined by observing the temperature range over which the solid transitions to a liquid.

Methodology: A small, powdered sample of the crystalline compound is packed into a capillary tube. This tube is then placed in a calibrated heating apparatus, such as a Mel-Temp apparatus or a Thiele tube filled with a high-boiling point oil. The temperature is gradually increased (approximately 1-2°C per minute) as the melting point is approached. The temperature at which

the first liquid droplet appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. A sharp melting range (typically 0.5-1°C) is indicative of a pure compound.

Vapor Pressure Measurement

Vapor pressure, a measure of a substance's volatility, is crucial for modeling the environmental transport of PCBs.

Methodology: The Knudsen effusion method is a common technique for determining the vapor pressure of low-volatility substances like PCBs.^[5] A sample is placed in a thermostated cell with a small orifice. As the substance vaporizes, the molecules effuse through the orifice into a high-vacuum chamber. The rate of mass loss is measured over time, and from this, the vapor pressure can be calculated using the Hertz-Knudsen equation. Measurements are typically performed over a range of temperatures to establish the temperature dependence of the vapor pressure.^[5]

Water Solubility Determination

The aqueous solubility of PCBs is a critical parameter for assessing their fate and transport in aquatic environments.

Methodology: The shake-flask method is a standard procedure for determining water solubility. An excess amount of the PCB congener is added to a flask containing high-purity water. The flask is then sealed and agitated in a constant temperature bath for an extended period (e.g., up to five months) to ensure equilibrium is reached.^[6] After equilibration, the solution is centrifuged or filtered to remove undissolved particles. The concentration of the PCB in the aqueous phase is then determined using a suitable analytical technique, typically gas chromatography with an electron capture detector (GC-ECD).^[6]

Octanol-Water Partition Coefficient (Log K_{ow}) Determination

The octanol-water partition coefficient is a measure of a chemical's lipophilicity and is a key parameter in predicting its bioaccumulation potential.

Methodology: The shake-flask method is also commonly used for Kow determination. A solution of the PCB congener in either water or n-octanol is placed in a flask with the other immiscible solvent. The flask is shaken vigorously to allow for partitioning of the compound between the two phases and then centrifuged to separate the layers. The concentration of the PCB in both the water and n-octanol phases is then measured, typically by GC-ECD. The Kow is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Toxicological Profile and Biological Interactions

As a non-dioxin-like PCB, congener 29 does not exert its primary toxic effects through the aryl hydrocarbon receptor (AhR) pathway, which is the mechanism for dioxin-like compounds.^{[7][8][9]} Instead, its toxicity is mediated through other mechanisms.

General Toxic Effects

Exposure to PCB mixtures has been associated with a range of adverse health effects in humans and animals, including impacts on the nervous, endocrine, and immune systems.^[10] While the toxicity of individual congeners can vary, non-dioxin-like PCBs are recognized as contributing to the overall toxicity of PCB mixtures.^{[10][11]}

Cellular Mechanisms of Action

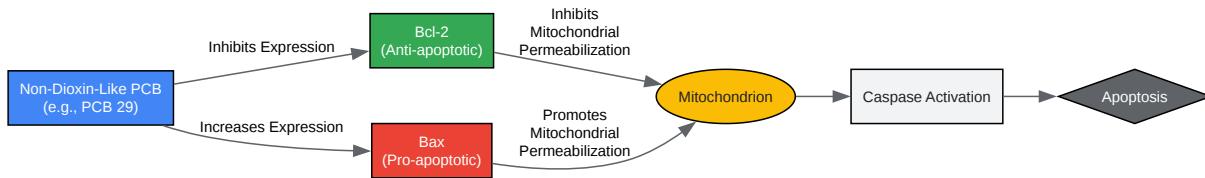
Current research suggests that non-dioxin-like PCBs, including congeners like PCB 29, can induce cellular toxicity through several pathways:

- Induction of Apoptosis: Studies on other non-dioxin-like PCBs have shown that they can trigger programmed cell death (apoptosis). This process has been linked to changes in the expression of key regulatory proteins, such as the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.^[12] A decrease in the Bcl-2/Bax ratio is a hallmark of the intrinsic apoptotic pathway.
- Disruption of Intracellular Calcium Signaling: Non-dioxin-like PCBs have been shown to interfere with intracellular calcium (Ca^{2+}) signaling.^[8] This can have wide-ranging effects on cellular processes, including neurotransmission, muscle contraction, and gene expression.

- Activation of Nuclear Receptors: Some non-dioxin-like PCBs can act as agonists for nuclear receptors such as the constitutive androstane receptor (CAR) and the pregnane X receptor (PXR).^[10] Activation of these receptors leads to the increased expression of cytochrome P450 (CYP) enzymes, which are involved in the metabolism of xenobiotics.

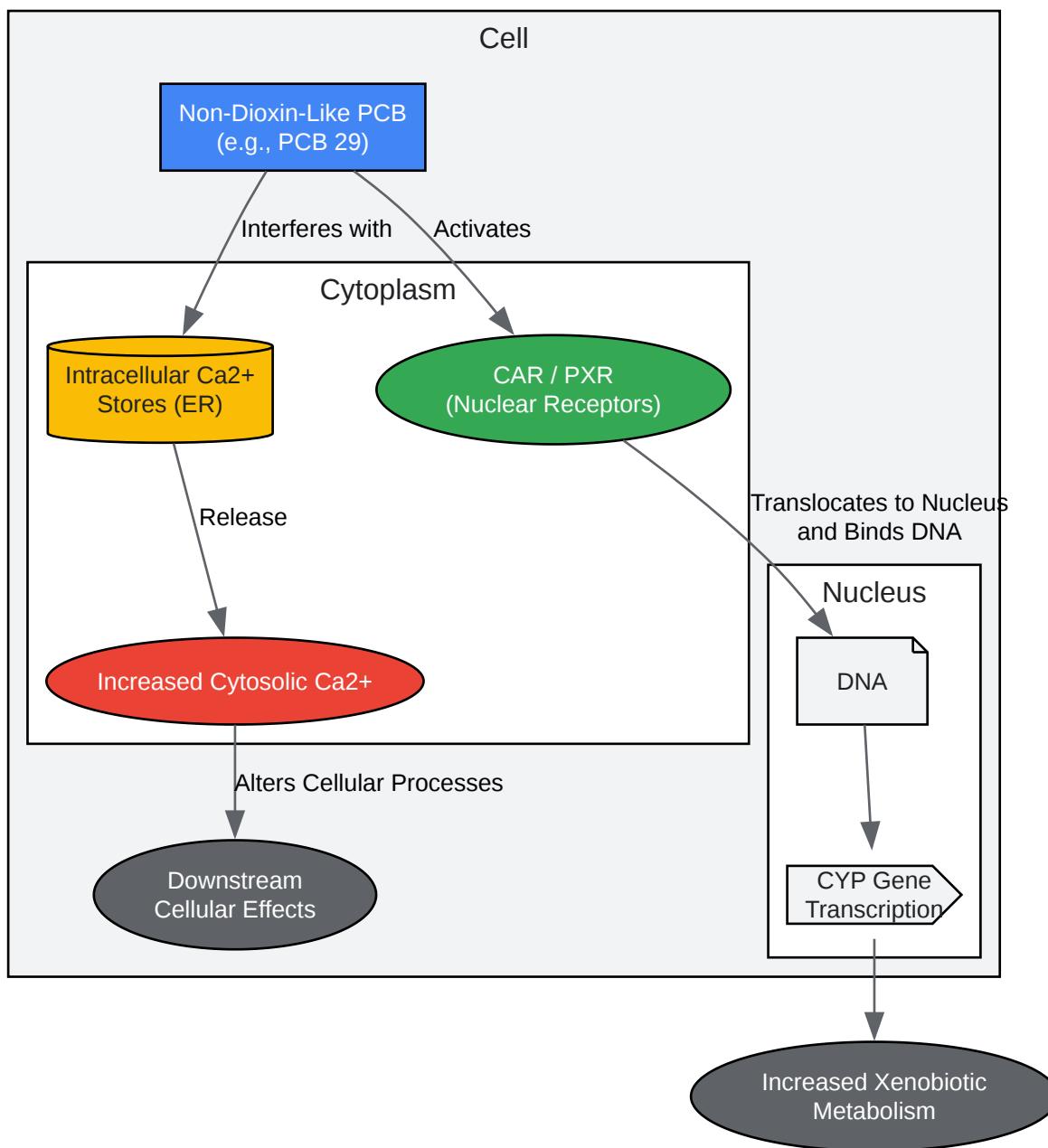
Visualizing the Pathways

The following diagrams illustrate the logical relationships and signaling pathways associated with non-dioxin-like PCBs like congener 29.



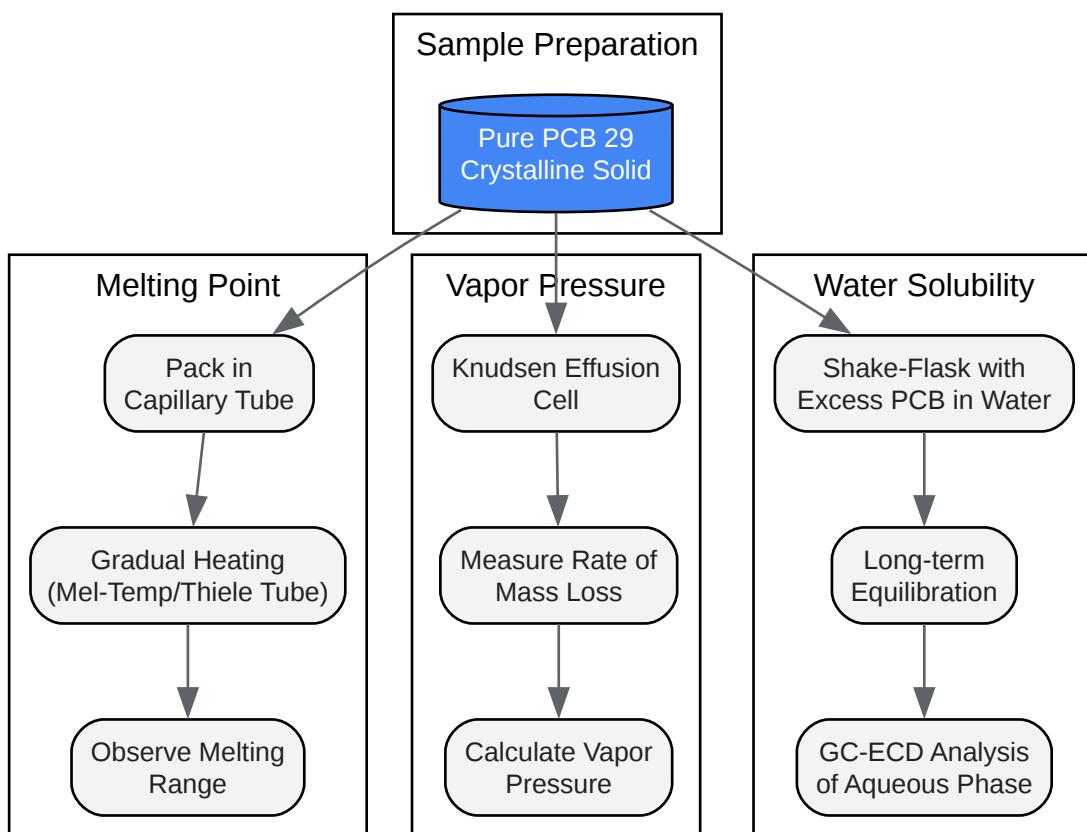
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Caption: Non-dioxin-like PCB-induced apoptosis pathway.



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Caption: Cellular signaling pathways affected by non-dioxin-like PCBs.



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Caption: General experimental workflow for physical property determination.

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